(4-Chlorophenyl)silane

CAS No.: 3724-36-5

Cat. No.: VC3924526

Molecular Formula: C6H4ClSi

Molecular Weight: 139.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3724-36-5 |

|---|---|

| Molecular Formula | C6H4ClSi |

| Molecular Weight | 139.63 g/mol |

| Standard InChI | InChI=1S/C6H4ClSi/c7-5-1-3-6(8)4-2-5/h1-4H |

| Standard InChI Key | IDUDYCIMDWCOOK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1[Si])Cl |

| Canonical SMILES | C1=CC(=CC=C1[Si])Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

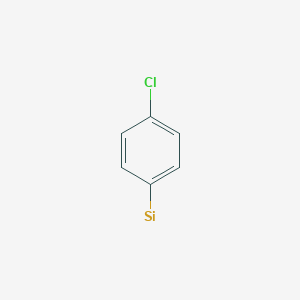

(4-Chlorophenyl)silane (CAS No. 3724-36-5) has a molecular weight of 142.658 g/mol and the empirical formula C₆H₇ClSi . The structure consists of a benzene ring with a chlorine atom at the fourth position and a silane (-SiH₃) group attached to the aromatic system (Fig. 1). The presence of both electron-withdrawing (chlorine) and electron-donating (silane) groups creates a polarized molecular framework, influencing its reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties of (4-Chlorophenyl)silane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇ClSi | |

| Molecular Weight | 142.658 g/mol | |

| LogP | 0.3307 | |

| Exact Mass | 142.001 g/mol | |

| HS Code | 2931900090 |

The compound’s LogP value of 0.3307 indicates moderate lipophilicity, suggesting balanced solubility in both organic and aqueous phases . This property is critical for its applications in surface modification and cross-coupling reactions.

Spectroscopic and Energetic Properties

Gas-phase ion energetics studies of related silanes, such as (4-chlorophenyl)dimethylsilane, reveal insights into fragmentation patterns. For instance, appearance energy (AE) measurements show that the cleavage of methyl groups from the silane moiety occurs at 8.84 eV . While direct data for (4-Chlorophenyl)silane is limited, comparative analysis suggests similar stability in its molecular ion form, which is relevant for mass spectrometry-based detection .

Synthesis and Manufacturing

Conventional Synthetic Routes

Applications in Materials Science and Chemistry

Surface Modification and Adhesion Promotion

Organosilanes like (4-Chlorophenyl)silane are widely used as coupling agents in polymer composites. The silane group bonds to inorganic surfaces (e.g., glass or metals), while the aromatic moiety enhances compatibility with organic matrices . This dual functionality improves mechanical properties in fiber-reinforced plastics and coatings.

Pharmaceutical Intermediates

The compound’s ability to act as a precursor in heterocyclic synthesis is valuable for drug development. For instance, it participates in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures found in antiviral and anticancer agents . Its chlorophenyl group also facilitates halogen-bonding interactions in enzyme inhibition studies .

Advanced Materials Research

Recent studies explore its role in silicon-based nanomaterials. Functionalization of silicon quantum dots with (4-Chlorophenyl)silane enhances photoluminescence stability, enabling applications in bioimaging and optoelectronics .

Future Directions and Research Opportunities

Green Synthesis Innovations

Efforts to replace traditional solvents with ionic liquids or supercritical CO₂ aim to reduce the environmental footprint of silane synthesis. Catalytic systems using iron or nickel nanoparticles show promise in lowering energy consumption .

Expanding Biomedical Applications

Ongoing research investigates silane-functionalized nanoparticles for targeted drug delivery. The chlorophenyl group’s hydrophobicity may improve payload retention in lipid bilayer membranes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume